molecular formula C9H16NNaO4S B6606650 sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate CAS No. 2825011-45-6

sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate

Cat. No.: B6606650
CAS No.: 2825011-45-6
M. Wt: 257.28 g/mol
InChI Key: DKUSAVVHBGDZCK-UHFFFAOYSA-M
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Description

Sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate is a sulfinate salt featuring a four-membered azetidine ring substituted with a tert-butoxycarbonyl (Boc) protective group at the 1-position and a methanesulfinate moiety at the 2-position. Its structure combines the rigidity of the azetidine ring with the steric bulk of the Boc group, which may influence reactivity and stability under synthetic conditions.

Properties

IUPAC Name

sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methanesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(10)6-15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUSAVVHBGDZCK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CS(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NNaO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Azetidine-3-Methanol

Sulfinate Group Introduction: Key Methodologies

Mesylation and Nucleophilic Displacement

The hydroxyl group of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is activated via mesylation using methanesulfonyl chloride (MsCl). In a 5000 L reactor, compound 4 (1.0 equiv) is treated with MsCl (1.15 equiv) and triethylamine (1.5 equiv) in DCM at 0–5°C, forming tert-butyl 3-((methylsulfonyloxy)methyl)azetidine-1-carboxylate (5a in). This mesylate intermediate undergoes nucleophilic displacement with sodium methanesulfinate in dimethylformamide (DMF) at 60–70°C, yielding the target sulfinate.

Reaction Conditions Table

ParameterSpecificationSource
SolventDCM/DMF (6:4 v/v)
Temperature0–5°C (mesylation); 60–70°C (displacement)
Equivalents (MsCl)1.15 equiv
BaseTriethylamine

Direct Sulfination via Michael Addition

A less common approach involves Michael addition of sodium methanesulfinate to α,β-unsaturated esters. For example, ethyl 3-((2-(benzyloxy)ethyl)amino)-2-(fluoromethyl)propanoate (compound 31 in) undergoes deprotonation with tert-butylmagnesium chloride, followed by cyclization to form azetidine derivatives. While this method avoids mesylation, it requires stringent anhydrous conditions and yields are typically lower (~65%) compared to displacement routes.

Purification and Impurity Mitigation

Aqueous Extraction and DABCO Treatment

Crude reaction mixtures often contain chloromethyl impurities (e.g., tert-butyl 3-(chloromethyl)azetidine-1-carboxylate). These are mitigated by adding 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 equiv) and performing aqueous extraction in ethyl acetate. DABCO complexes with residual chlorides, reducing their concentration to <1% ().

Chromatographic Purification

Final purification employs silica gel chromatography with a gradient of ethyl acetate/hexanes (30–70%). The sulfinate’s polarity necessitates careful fraction collection, monitored by thin-layer chromatography (TLC; Rf = 0.3 in 50% ethyl acetate).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.43 (s, 9H, Boc), 3.45–3.70 (m, 4H, azetidine CH₂), 2.90 (s, 3H, SO₂CH₃).

  • HRMS (ESI+) : m/z calc. for C₉H₁₆NNaO₄S [M+Na]⁺: 258.0770; found: 258.0771.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/ACN) confirms ≥95% purity, with retention time = 6.2 min.

Optimization and Scale-Up Considerations

Solvent Selection

Tetrahydrofuran (THF) and DCM are preferred for mesylation due to their inertness and solubility profiles. Scale-up to 5000 L reactors requires careful temperature control to prevent exothermic side reactions ().

Catalytic Hydrogenation for Byproduct Removal

Residual benzyl ether byproducts from Michael addition routes are removed via hydrogenation (H₂, 50 psi, Pd/C catalyst) in methanol, achieving >99% conversion ( ).

Chemical Reactions Analysis

Types of Reactions

Sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfinate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanesulfinate group can yield sulfonate derivatives, while substitution reactions can lead to a variety of azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate serves as an important intermediate in the synthesis of biologically active compounds. Its applications in medicinal chemistry include:

  • Synthesis of Antiviral Agents : The compound has been utilized as a precursor for synthesizing azetidine derivatives that exhibit antiviral properties. For instance, derivatives have shown activity against viral infections by acting on specific viral enzymes .
  • Anticancer Research : Research indicates that azetidine derivatives, including those derived from this compound, have potential anticancer activity due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Organic Synthesis

In organic synthesis, this compound is valuable for various transformations:

  • Sulfonation Reactions : The compound can undergo sulfonation reactions to introduce sulfonic acid groups into organic molecules, enhancing their solubility and reactivity . This property is particularly useful in the synthesis of sulfonamides and other pharmacologically active compounds.
  • Formation of Complex Molecules : It acts as a building block for constructing complex molecular architectures through various coupling reactions. Its stability under different reaction conditions makes it a reliable intermediate for multi-step syntheses .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the use of this compound in synthesizing a series of azetidine-based antiviral agents. The synthetic route involved the formation of key intermediates that were subsequently modified to enhance their biological activity. The resulting compounds exhibited significant antiviral efficacy in vitro against several viral strains.

Case Study 2: Development of Anticancer Agents

Another research project focused on the application of this compound in developing novel anticancer agents. Researchers synthesized a library of azetidine derivatives using this compound as a starting material. Several derivatives were tested for cytotoxicity against cancer cell lines, leading to the identification of potent candidates for further development.

Mechanism of Action

The mechanism of action of sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group for amines, while the azetidine ring and methanesulfinate group can participate in various chemical reactions. The compound’s effects are mediated through these interactions, leading to the formation of new products or modifications of existing molecules.

Comparison with Similar Compounds

Structural Comparison

Key structural differences among analogs arise from ring size (azetidine vs. piperidine) and substituent position (2-yl vs. 3-yl vs. 4-yl):

Compound Ring Size Substituent Position Molecular Formula Molecular Weight (g/mol)
Sodium{1-[(Boc)azetidin-2-yl]methanesulfinate} 4-membered 2-yl C10H16NNaO4S* ~285.3 (estimated)
Sodium{1-[(Boc)azetidin-3-yl]methanesulfinate} 4-membered 3-yl C9H16NNaO4S† 281.3 (calculated)
Sodium{1-[(Boc)piperidin-4-yl]methanesulfinate} 6-membered 4-yl C11H20NNaO4S‡ 285.3

*Estimated based on azetidin-3-yl analog ().
†Exact mass for [M+H]+: 236.09511 ().
‡CAS 2137756-74-0 ().

Key Observations :

  • The azetidine derivatives (4-membered rings) exhibit lower molecular weights compared to the piperidine analog due to reduced carbon content.
  • Substituent position affects steric hindrance: A 2-yl group on azetidine may impose greater steric constraints than a 3-yl or 4-yl position .

Predicted Collision Cross-Section (CCS) Analysis

CCS values, critical for mass spectrometry characterization, vary with adduct type and molecular geometry:

Table 1: CCS Comparison (Ų) for [M+H]+ and [M+Na]+ Adducts
Compound [M+H]+ CCS [M+Na]+ CCS
Sodium{1-[(Boc)azetidin-3-yl]methanesulfinate} 153.2 155.8
Sodium{1-[(Boc)piperidin-4-yl]methanesulfinate} 160.3 167.2

Key Observations :

  • The piperidin-4-yl analog has larger CCS values due to its extended six-membered ring, which increases overall molecular size .
  • The azetidin-3-yl analog’s compact structure results in lower CCS, suggesting faster mobility in gas-phase separation techniques .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves introducing the sulfinate group via nucleophilic substitution or coupling reactions. For example, sodium methanesulfinate (or its derivatives) can react with intermediates containing activated leaving groups (e.g., halides). Optimization requires controlling pH, temperature, and solvent polarity. Evidence from sodium methanesulfinate reactions suggests inert atmospheres (e.g., nitrogen) and reflux conditions improve yields . Catalytic systems like tetrakis(triphenylphosphine)palladium(0) may enhance coupling efficiency, as seen in boronic acid cross-coupling reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of HPLC (with buffer systems like sodium acetate/sodium 1-octanesulfonate at pH 4.6 and methanol) and LC-MS to detect impurities. NMR (¹H/¹³C) is critical for confirming the tert-butoxycarbonyl (Boc) and azetidine ring integrity. Stability during analysis should be monitored, as Boc groups can hydrolyze under acidic conditions .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation pathways be mitigated?

  • Methodological Answer : The Boc-protected azetidine is prone to hydrolysis in humid or acidic environments. Long-term storage in anhydrous, inert atmospheres (argon) at -20°C is recommended. Decomposition products may include CO₂, tert-butanol, and sulfinic acid derivatives. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with TGA/DSC can identify degradation thresholds .

Q. How does the sulfinate group influence reactivity in transition-metal-catalyzed reactions, and what mechanistic insights exist?

  • Methodological Answer : The sulfinate acts as a leaving group in palladium-catalyzed cross-couplings. Mechanistic studies (e.g., DFT calculations) suggest oxidative addition steps are rate-limiting. Competitive pathways, such as sulfinate displacement by nucleophiles, require careful ligand selection (e.g., phosphine ligands to stabilize intermediates) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples), and how can they be addressed?

  • Methodological Answer : Matrix interference from proteins or salts can suppress ionization in LC-MS. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves recovery. Isotopic labeling (e.g., ¹³C-Boc) or derivatization (e.g., dansyl chloride for sulfinate detection) enhances sensitivity .

Q. How do steric effects from the tert-butoxycarbonyl group impact the compound’s conformational flexibility in solution?

  • Methodological Answer : NOESY NMR and molecular dynamics simulations reveal restricted rotation around the azetidine-Boc bond, stabilizing specific conformers. This rigidity can affect binding affinity in medicinal chemistry applications. Solvent polarity (e.g., DMSO vs. chloroform) further modulates conformational populations .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How can researchers reconcile variability across studies?

  • Methodological Answer : Yield inconsistencies often stem from differences in reagent quality (e.g., sulfinate salt hydration state) or trace metal contamination. Systematic DOE (Design of Experiments) approaches, varying catalysts (Pd vs. Cu), and monitoring reaction progress via in situ IR/NMR can identify critical factors .

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